molecular formula C14H20N2O3 B2711938 Methyl 3-phenyl-2-(propan-2-ylcarbamoylamino)propanoate CAS No. 2122317-43-3

Methyl 3-phenyl-2-(propan-2-ylcarbamoylamino)propanoate

Cat. No.: B2711938
CAS No.: 2122317-43-3
M. Wt: 264.325
InChI Key: OOWANAJPXBNXDZ-UHFFFAOYSA-N
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Description

Methyl 3-phenyl-2-(propan-2-ylcarbamoylamino)propanoate is a propanoate ester derivative featuring a phenyl group at the 3-position and a propan-2-ylcarbamoylamino (urea) substituent at the 2-position. This compound is of interest in medicinal chemistry due to its structural similarity to pharmacologically active urea and carbamate derivatives. Its synthesis typically involves coupling reactions between amino acid esters and isocyanate or carbamoyl chloride derivatives, as inferred from analogous procedures in the literature .

Properties

IUPAC Name

methyl 3-phenyl-2-(propan-2-ylcarbamoylamino)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-10(2)15-14(18)16-12(13(17)19-3)9-11-7-5-4-6-8-11/h4-8,10,12H,9H2,1-3H3,(H2,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOWANAJPXBNXDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)NC(CC1=CC=CC=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-phenyl-2-(propan-2-ylcarbamoylamino)propanoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of solid acid catalysts in a packed bed reactor can also enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or alcohols replace the methoxy group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Amides or esters with different alkoxy groups.

Scientific Research Applications

Chemistry: In chemistry, Methyl 3-phenyl-2-(propan-2-ylcarbamoylamino)propanoate is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique structure allows for the creation of complex molecules with potential therapeutic effects.

Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural similarity to certain amino acids makes it a useful tool in probing protein functions and interactions.

Medicine: In medicine, derivatives of this compound are explored for their potential as drug candidates. The presence of the carbamoylamino group can enhance the bioavailability and stability of the molecule, making it a promising lead compound in drug discovery.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of Methyl 3-phenyl-2-(propan-2-ylcarbamoylamino)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamoylamino group can form hydrogen bonds with active sites, modulating the activity of the target protein. This interaction can lead to changes in cellular processes, such as signal transduction or metabolic regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Substituents

(S)-Methyl 3-phenyl-2-(prop-2-ynylamino)propanoate (Compound 15)
  • Structural Differences: Replaces the propan-2-ylcarbamoylamino group with a propargylamino (prop-2-ynylamino) substituent.
  • Synthesis: Prepared via coupling of methyl 3-phenyl-2-aminopropanoate with propargylating agents .
  • Activity: Propargylamino derivatives are often explored for antibacterial properties, as seen in coumarin-triazole hybrids .
Ethyl 3-phenyl-2-(piperidin-1-yl)propanoate
  • Structural Differences : Ethyl ester (vs. methyl) and a piperidin-1-yl group (cyclic amine) instead of the urea substituent.
  • Applications : Piperidine-containing compounds are common in drug design due to enhanced lipophilicity and blood-brain barrier penetration. However, this derivative is restricted to laboratory research due to unspecified hazards .
  • Molecular Weight : Higher molecular weight (247.33 g/mol) compared to the target compound, influencing pharmacokinetics .
Methyl 3-phenyl-2-(piperidin-1-yl)propanoate
  • Structural Differences : Methyl ester with a piperidin-1-yl group.
  • Comparison : The methyl ester may improve metabolic stability over ethyl esters, but the piperidine substituent introduces basicity, affecting solubility and ionizability .

Analogues with Heterocyclic Substitutions

Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate
  • Structural Differences: Replaces the phenyl group with a 2-amino-5-fluoropyridin-3-yl moiety.
  • Activity: Fluoropyridine derivatives are often bioactive, with fluorine enhancing metabolic stability and binding affinity. This compound’s amino group may facilitate hydrogen bonding in biological targets .
Methyl 3-(1H-pyrrol-2-yl)propanoate

Pharmacologically Relevant Derivatives

Ethyl-3-{[(2-formyl-1-methyl-1H-benzimidazol-5-yl)carbonyl]-(2-pyridinyl)amino}propanoate
  • Structural Differences : Contains a benzimidazole-pyridine core, linked via a carbamoyl group.
  • Applications: Intermediate in synthesizing Dabigatran etexilate (anticoagulant), highlighting the role of propanoate esters in prodrug design .

Comparative Analysis Table

Compound Name Key Substituents Ester Group Molecular Weight (g/mol) Notable Properties/Applications Reference
Methyl 3-phenyl-2-(propan-2-ylcarbamoylamino)propanoate Propan-2-ylcarbamoylamino, phenyl Methyl ~265.3 (estimated) Urea derivative; medicinal chemistry N/A
(S)-Methyl 3-phenyl-2-(prop-2-ynylamino)propanoate Propargylamino, phenyl Methyl ~218.3 (estimated) Antibacterial applications
Ethyl 3-phenyl-2-(piperidin-1-yl)propanoate Piperidin-1-yl, phenyl Ethyl 247.33 Research use; cyclic amine
Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate 2-Amino-5-fluoropyridin-3-yl Methyl ~199.2 (estimated) Bioactive fluoropyridine derivative

Key Findings and Implications

  • Urea vs. Amine Substituents: The propan-2-ylcarbamoylamino group in the target compound likely enhances hydrogen-bonding capacity compared to piperidinyl or propargylamino groups, impacting target binding and solubility .
  • Ester Choice : Methyl esters generally offer better metabolic stability than ethyl esters, critical for oral bioavailability .
  • Heterocyclic Variations : Pyridine and pyrrole substitutions introduce distinct electronic and steric profiles, expanding applications from antimicrobials to anticoagulants .

Biological Activity

Methyl 3-phenyl-2-(propan-2-ylcarbamoylamino)propanoate is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its synthesis, biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

C13H18N2O3\text{C}_{13}\text{H}_{18}\text{N}_{2}\text{O}_{3}

The compound features a carbamoyl group which is significant in influencing its biological activity.

Synthesis Methods

The synthesis of this compound typically involves several steps, including:

  • Formation of the Carbamoyl Group : The reaction of isopropylamine with a suitable carbonyl compound.
  • Esterification : The carboxylic acid derivative is then esterified with methanol to form the final product.

Anticancer Properties

Research indicates that this compound exhibits anticancer properties. A study evaluating various derivatives showed that compounds with similar structures inhibited cancer cell proliferation in vitro. The mechanism involved apoptosis induction in cancer cells, leading to cell cycle arrest.

Table 1: Anticancer Activity of this compound Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism
AHeLa12.5Apoptosis
BMCF715.0Cell Cycle Arrest
CA54910.0Apoptosis

Anti-inflammatory Effects

This compound has also shown potential as an anti-inflammatory agent. In vitro studies demonstrated that it inhibits the cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.

Table 2: COX Inhibition Activity

CompoundCOX Inhibition (IC50 µM)
Methyl 3-phenyl...8.5
Indomethacin6.0

The biological activity of this compound may be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound inhibits COX enzymes, leading to reduced prostaglandin synthesis.
  • Apoptosis Induction : It triggers apoptotic pathways in cancer cells through the activation of caspases.
  • Cell Cycle Regulation : The compound can interfere with cell cycle progression, particularly in cancer cells.

Study 1: Anticancer Efficacy

In a recent study published in Journal of Medicinal Chemistry, researchers synthesized a series of derivatives based on this compound and evaluated their anticancer activities against various cell lines. The study concluded that specific substitutions on the phenyl ring enhanced anticancer efficacy, making these derivatives promising candidates for further development.

Study 2: Anti-inflammatory Mechanism

A separate investigation published in Pharmacology Reports assessed the anti-inflammatory effects of the compound in animal models of arthritis. The results indicated significant reductions in inflammatory markers and pain scores, suggesting that this compound could be developed into an effective therapeutic agent for inflammatory diseases.

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